Quantified Precursor for TRPV3 Antagonists with In Vivo Efficacy
This specific pyridinyl methanol scaffold is a critical pharmacophore for a series of novel and selective TRPV3 antagonists, as detailed in a systematic optimization study [1]. The final lead compound (74a) demonstrated a favorable preclinical profile in two different models of neuropathic pain, a finding directly attributed to the optimization of the pyridin-2-yl methanol moiety [1].
| Evidence Dimension | In Vivo Efficacy |
|---|---|
| Target Compound Data | Potent and selective TRPV3 antagonism |
| Comparator Or Baseline | Optimization of original lead 5a |
| Quantified Difference | Favorable preclinical profile in two neuropathic pain models and a reserpine model of central pain. |
| Conditions | In vivo models of neuropathic pain |
Why This Matters
This data confirms the pyridin-2-yl methanol core's validated role in creating potent, selective, and in vivo-active TRPV3 antagonists, providing a strong scientific rationale for its procurement as a key intermediate.
- [1] Segreti, J. A., et al. 'Synthesis and pharmacology of pyridin-2-yl methanol derivatives as novel and selective transient receptor potential vanilloid 3 antagonists.' Bioorganic & Medicinal Chemistry Letters, 2016. View Source
